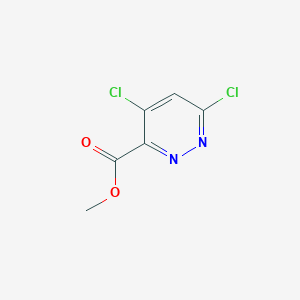

Methyl 4,6-dichloropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEVRGMQXLNKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591259 | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372118-01-9 | |

| Record name | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to Methyl 4,6-dichloropyridazine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4,6-dichloropyridazine-3-carboxylate (CAS 372118-01-9) has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic and steric properties, conferred by the dichlorinated pyridazine core and the methyl carboxylate group, render it a versatile scaffold for the synthesis of a diverse array of complex heterocyclic systems. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its reactivity and applications in drug discovery, with a notable focus on its role as a key intermediate in the synthesis of the TYK2 inhibitor, Deucravacitinib. We will delve into the mechanistic underpinnings of its synthesis and reactivity, offering field-proven insights to empower researchers in leveraging this potent intermediate for the accelerated development of novel therapeutics.

Core Characteristics and Physicochemical Properties

This compound is a stable, crystalline solid, typically appearing as a light beige or light brown powder.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 372118-01-9 | [2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [2] |

| Molecular Weight | 207.01 g/mol | [2] |

| Appearance | Light beige/light brown crystalline powder | [3] |

| Boiling Point (Predicted) | 345.2 ± 37.0 °C | [3] |

| Density (Predicted) | 1.503 ± 0.06 g/cm³ | [3] |

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | [3] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |

Synthesis of this compound: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall synthetic workflow can be conceptualized as the construction of the pyridazine ring followed by chlorination.

A [label="Dimethyl 3-oxoglutarate"]; B [label="2-Diazo-3-oxoglutarate\ndimethyl ester"]; C [label="Methyl 4,6-dihydroxypyridazine-\n3-carboxylate"]; D [label="Methyl 4,6-dichloropyridazine-\n3-carboxylate"];

A -> B [label=" Diazo transfer"]; B -> C [label=" Cyclization"]; C -> D [label=" Chlorination (POCl₃)"]; }

Overall synthetic workflow for this compound.

Preparation of the Precursor: Methyl 4,6-dihydroxypyridazine-3-carboxylate

The journey to our target molecule begins with the synthesis of its dihydroxy precursor. This is typically achieved through the cyclization of 2-diazo-3-oxoglutarate dimethyl ester.[4]

Protocol 1: Synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate

-

Diazo Transfer: Start with dimethyl 3-oxoglutarate. Perform a diazo transfer reaction to introduce the diazo group, yielding 2-diazo-3-oxoglutarate dimethyl ester.

-

Cyclization: Treat the 2-diazo-3-oxoglutarate dimethyl ester with a suitable reagent to induce cyclization, forming the pyridazine ring and affording Methyl 4,6-dihydroxypyridazine-3-carboxylate.

Causality Behind Experimental Choices: The use of a diazo compound is a strategic choice for forming the nitrogen-containing heterocyclic ring of pyridazine. The subsequent cyclization is a thermodynamically driven process that leads to the stable aromatic pyridazine core.

Chlorination: The Critical Transformation

The final and most critical step is the conversion of the dihydroxy precursor to the dichlorinated target molecule. This is accomplished using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3]

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with Methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).[3]

-

Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (70 mL) to the flask.[3]

-

Heating: Heat the reaction mixture to 95 °C and maintain this temperature for 5 hours.[3] The reaction should be monitored for completion using an appropriate analytical technique such as TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the excess phosphorus oxychloride under reduced pressure.

-

Quenching: Slowly and cautiously pour the crude residue into ice water (250 mL). This step is highly exothermic and should be performed with extreme care.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[3]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

-

Purification: Purify the crude product by silica gel column chromatography (100-200 mesh, eluting with 30% ethyl acetate in hexane) to yield this compound as an off-white solid (9.2 g, 72% yield).[3] The product can be characterized by LC-MS, which should show a peak at m/z 207.0 [M+H]⁺.[3]

Mechanistic Insights into Chlorination: The chlorination of the dihydroxypyridazine with POCl₃ is a deoxychlorination reaction. The hydroxyl groups of the pyridazine tautomer are converted into better leaving groups by reaction with POCl₃, which are then displaced by chloride ions. The driving force for this reaction is the formation of stable phosphorus-oxygen bonds.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic transformations.

| Spectroscopic Data | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.58 (s, 1H, HAr), 4.00 (s, 3H, OCH₃) |

| ¹³C NMR (Predicted) | Data not yet experimentally verified in publicly available literature. |

| Mass Spectrometry (ESI+) | m/z 207.05/209.22/211.04 (³⁵Cl³⁵Cl/³⁵Cl³⁷Cl/³⁷Cl³⁷Cl) [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | Data not yet experimentally verified in publicly available literature. |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization through nucleophilic aromatic substitution (SₙAr) reactions. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine atoms and the methyl carboxylate group, makes it highly susceptible to attack by nucleophiles.

Start [label="Methyl 4,6-dichloropyridazine-\n3-carboxylate"]; Intermediate [label="Meisenheimer Complex\n(Stabilized Intermediate)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Monosubstituted Product"];

Start -> Intermediate [label="Nucleophilic Attack\n(e.g., R-NH₂)", arrowhead=vee]; Intermediate -> Product [label="Chloride Elimination", arrowhead=vee]; }

General mechanism of SₙAr on the pyridazine core.

Regioselectivity in Nucleophilic Aromatic Substitution

A key aspect of the reactivity of this molecule is the regioselectivity of the SₙAr reaction. The two chlorine atoms at the 4- and 6-positions are not electronically equivalent. The position of substitution is influenced by both electronic and steric factors of the incoming nucleophile and the reaction conditions. Generally, the C4 position is more activated towards nucleophilic attack due to the electronic influence of the adjacent ester group. However, the C6 position can also be targeted, and in some cases, sequential disubstitution can be achieved.

One notable example of regioselective substitution is seen in the synthesis of pyridopyridazine derivatives, where the substitution occurs preferentially at the 4-position.[5]

A Key Intermediate in the Synthesis of Deucravacitinib

A prominent application of this compound is its role as a crucial intermediate in the synthesis of Deucravacitinib, a selective TYK2 inhibitor for the treatment of psoriasis. In this synthesis, the dichloropyridazine core serves as the scaffold upon which the rest of the molecule is constructed. The synthetic route involves the sequential displacement of the two chlorine atoms with different amine nucleophiles, highlighting the utility of this building block in complex molecule synthesis.

Versatility in the Synthesis of Kinase Inhibitors

The pyridazine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[6][7] The ability to introduce diverse substituents at the 4- and 6-positions of this compound makes it an attractive starting point for the synthesis of libraries of potential kinase inhibitors. For example, various pyridazine-based ALK5 inhibitors have been developed for the treatment of cancer and fibrosis.[3][8]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a high-value intermediate for researchers in drug discovery and organic synthesis. Its well-defined synthesis, coupled with the versatile reactivity of its dichlorinated pyridazine core, provides a reliable and efficient platform for the construction of complex, biologically active molecules. The insights into its synthesis, characterization, and reactivity provided in this guide are intended to empower scientists to fully exploit the potential of this important building block in their research endeavors.

References

-

Synthesis and Evaluation of pyrazolo[1,5-b]pyridazines as Selective Cyclin Dependent Kinase Inhibitors. PubMed. Available at: [Link]

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available at: [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Publications. Available at: [Link]

-

PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. European Patent Office. Available at: [Link]

- PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. Google Patents.

-

This compound | C6H4Cl2N2O2 | CID 17848322. PubChem. Available at: [Link]

-

Understanding the Specifications: this compound Quality. LinkedIn. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 372118-01-9 [chemicalbook.com]

- 4. bgbchem.com [bgbchem.com]

- 5. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. 372118-01-9|this compound|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloropyridazine-3-carboxylate

Introduction: The Significance of Substituted Pyridazines in Drug Discovery

Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Their unique electronic properties and ability to form multiple hydrogen bonds make them privileged structures in the design of novel therapeutic agents. Among these, methyl 4,6-dichloropyridazine-3-carboxylate is a key building block, utilized in the synthesis of innovative drug candidates.[1] Its precise molecular structure is paramount to understanding its reactivity and to the rational design of its derivatives. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this vital heterocyclic compound.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Analytical Blueprint: A Multi-technique Approach to Unveiling Molecular Architecture

The definitive elucidation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from multiple spectroscopic and spectrometric methods, is essential for an unambiguous assignment.[2][3] For this compound, our strategy relies on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For this compound, we will employ ¹H NMR to identify the proton environments and their couplings, and ¹³C NMR to map the carbon skeleton.

Predicted ¹H NMR Spectrum

The structure of this compound (C₆H₄Cl₂N₂O₂) presents two distinct proton environments: the methyl protons of the ester group and the lone aromatic proton on the pyridazine ring.

-

Aromatic Proton (H-5): This proton is attached to a carbon (C-5) situated between two chlorine-bearing carbons. The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself will deshield this proton, shifting its resonance significantly downfield. We predict this signal to appear as a singlet in the range of δ 7.5-8.0 ppm . The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a more shielded environment. Their chemical shift is influenced by the adjacent carbonyl group and the aromatic ring. A singlet is expected in the region of δ 3.9-4.2 ppm , integrating to three protons.

Predicted ¹³C NMR Spectrum

The molecule contains six unique carbon atoms, each expected to produce a distinct signal in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150-155 | C-3 & C-6 | Aromatic carbons bonded to nitrogen and chlorine, expected to be significantly deshielded. |

| ~135-140 | C-4 | Aromatic carbon bonded to chlorine. |

| ~130 | C-5 | Aromatic carbon bonded to hydrogen. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[4]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a spectral width appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set a spectral width appropriate for the expected chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For a compound containing chlorine, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular formula is C₆H₄Cl₂N₂O₂.[8] The monoisotopic mass is approximately 205.96 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see three peaks for the molecular ion:

-

M⁺ (m/z ≈ 206): Corresponding to the molecule containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

-

[M+2]⁺ (m/z ≈ 208): Corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z ≈ 210): Corresponding to the molecule containing two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.

-

-

Key Fragmentation Patterns: Electron impact (EI) ionization is expected to induce fragmentation.[9] Plausible fragmentation pathways include:

-

Loss of ·OCH₃ (m/z ≈ 175): Cleavage of the methyl group from the ester.

-

Loss of ·COOCH₃ (m/z ≈ 147): Loss of the entire methoxycarbonyl group.

-

Loss of Cl· (m/z ≈ 171): Loss of a chlorine atom.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

GC-MS System:

-

Gas Chromatograph (GC): Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 or equivalent).

-

Injector: Operate in split or splitless mode, with a typical injector temperature of 250 °C.

-

Oven Program: A temperature ramp is employed to ensure good separation and peak shape (e.g., hold at 100 °C for 1 min, then ramp to 280 °C at 10 °C/min).[11]

-

Mass Spectrometer (MS): An electron ionization (EI) source is standard for generating fragment ions. The mass analyzer (e.g., a quadrupole) will scan a mass range of m/z 50-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

-

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted FT-IR Spectrum

Based on the structure of this compound, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl C-H |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1600-1450 | C=C and C=N stretches | Pyridazine ring |

| ~1250 | C-O stretch | Ester C-O |

| ~850 | C-Cl stretch | Aryl chloride |

The presence of a strong absorption band around 1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group.[13] The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridazine ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Spectral Interpretation:

-

Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Data Synthesis and Structure Confirmation

The convergence of data from these three powerful analytical techniques provides an unambiguous confirmation of the structure of this compound.

Figure 2: The logical relationship between the proposed structure and the expected data from NMR, MS, and FT-IR analyses.

-

NMR spectroscopy confirms the presence and ratio of the aromatic and methyl protons and maps the six unique carbon environments.

-

Mass spectrometry establishes the correct molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern. Fragmentation analysis further supports the proposed structure.

-

FT-IR spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic pyridazine ring.

This comprehensive and self-validating analytical workflow ensures the highest degree of confidence in the structural assignment of this compound, a critical step in its application in pharmaceutical research and development.

References

-

8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

-

Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

- Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18.

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2014). Molecules, 19(12), 21046-21062. [Link]

- Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 22-34.

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). Molecules, 27(19), 6296. [Link]

-

NMR studies of new heterocycles tethered to purine moieties with anticancer activity. (n.d.). Universidad de Granada. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020, December 17). YouTube. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Chemical Sciences Journal, 8(4). [Link]

-

This compound. (n.d.). PubChem. [Link]

- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. (n.d.). Wiley.

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. (2017, November 1). U.S. Food and Drug Administration. [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). NMRDB.org. [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. (n.d.). Intertek. [Link]

-

NMR Guidelines for ACS Journals. (n.d.). American Chemical Society. Retrieved from [Link]

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). (n.d.). The Royal Society of Chemistry.

-

Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210-214. [Link]

-

This compound. (n.d.). American Elements. [Link]

-

Nuclear Magnetic Resonance Spectroscopy. (2021, July 31). Chemistry LibreTexts. [Link]

- Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

-

Structure Elucidation in Organic Chemistry. (2016, January 15). Wiley Analytical Science. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. rsc.org [rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Page loading... [guidechem.com]

- 5. 679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. This compound | 372118-01-9 [chemicalbook.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. This compound | CAS 372118-01-9 [matrix-fine-chemicals.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for Methyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in contemporary pharmaceutical research and development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings of the chemical transformations. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of this compound

The pyridazine moiety is a recurring structural motif in a multitude of biologically active compounds, spanning applications from agrochemicals to pharmaceuticals.[2][3] Within this chemical class, this compound serves as a critical building block. Its di-chloro substitution pattern provides two reactive sites for subsequent nucleophilic substitution reactions, allowing for the strategic introduction of diverse functionalities. The ester group at the 3-position offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[4] This trifunctional nature makes it a versatile precursor for the synthesis of complex heterocyclic systems, including those with therapeutic potential. For instance, it is a known intermediate in the synthesis of Deucravacitinib, a novel drug in clinical development.[1]

The Core Synthetic Pathway: A Three-Step Approach

The most common and efficient synthesis of this compound commences from dimethyl 1,3-acetonedicarboxylate and proceeds through a diazo intermediate, followed by cyclization and a final chlorination step.[5] This pathway is favored for its accessibility of starting materials and robust reaction conditions.

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section dissects each step of the synthesis, providing both the theoretical framework and a practical, field-tested protocol.

Step 1: Synthesis of Dimethyl 2-diazo-3-oxoglutarate

-

Mechanistic Overview: This transformation is a classic example of a diazo transfer reaction. The active methylene group of dimethyl 1,3-acetonedicarboxylate is sufficiently acidic to be deprotonated by a mild base, typically triethylamine. The resulting enolate then acts as a nucleophile, attacking the terminal nitrogen of a diazo transfer agent, such as tosyl azide (Tos-N₃). The subsequent collapse of the intermediate and elimination of the tosylsulfonamide anion generates the desired diazo compound. The choice of a non-nucleophilic base like triethylamine is crucial to avoid side reactions with the ester functionalities.

-

Experimental Protocol:

-

To a stirred solution of dimethyl 1,3-acetonedicarboxylate in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add a solution of tosyl azide (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

-

Step 2: Synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate

-

Mechanistic Overview: This step involves a cyclization-condensation reaction. The highly reactive diazo compound reacts with hydrazine hydrate in a complex sequence. It is proposed that one of the ester groups is first displaced by hydrazine to form a hydrazide, which then intramolecularly attacks the ketone. Alternatively, hydrazine can attack the ketone first, followed by cyclization and dehydration to form the pyridazine ring. The resulting product exists predominantly in its more stable dihydroxy tautomeric form.

Figure 2: Simplified representation of the cyclization mechanism.

-

Experimental Protocol:

-

Dissolve the crude dimethyl 2-diazo-3-oxoglutarate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Methyl 4,6-dihydroxypyridazine-3-carboxylate.

-

Step 3: Synthesis of this compound

-

Mechanistic Overview: This is a crucial chlorination step that converts the dihydroxy pyridazine into the desired dichloro product. The tautomeric equilibrium of the starting material, which favors the pyridazinone form, is key. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. The oxygen atoms of the pyridazinone attack the phosphorus center of POCl₃, leading to the formation of a good leaving group. Subsequent nucleophilic attack by chloride ions at the 4 and 6 positions of the pyridazine ring, with concomitant rearomatization, yields the final product. The reaction is typically performed neat or with a high-boiling solvent.

-

Experimental Protocol:

-

Carefully add Methyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) with stirring.

-

Heat the mixture to 95-100 °C and maintain for 5 hours.[1] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).[1]

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

-

The crude product can be purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as an off-white solid.[1]

-

Quantitative Data Summary

The efficiency of a synthetic route is best judged by its quantitative metrics. The following table summarizes the expected outcomes for the final chlorination step, based on reported data.

| Parameter | Value | Source |

| Starting Material | Methyl 4,6-dihydroxypyridazine-3-carboxylate | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Temperature | 95 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 72% | [1] |

| Appearance | Off-white solid | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

Conclusion

The described three-step synthesis provides a robust and reproducible pathway to this compound. By understanding the underlying mechanisms of the diazo transfer, cyclization, and chlorination reactions, researchers can confidently execute this synthesis and troubleshoot any potential issues. The strategic importance of the title compound as a versatile intermediate in medicinal chemistry underscores the value of a well-characterized and efficient synthetic route. This guide serves as a comprehensive resource to facilitate its preparation in a laboratory setting.

References

-

Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. PMC - NIH. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Available from: [Link]

-

This compound CAS 372118-01-9. Available from: [Link]

Sources

Part 1: Nomenclature and Physicochemical Properties of C6H4Cl2N2O2 Pyridazine Derivatives

An In-depth Technical Guide to Dichloropyridazine Carboxylate Derivatives (C6H4Cl2N2O2) for Drug Discovery

Executive Summary: The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on derivatives with the molecular formula C6H4Cl2N2O2, specifically isomers of dichloropyridazine carboxylic acid methyl ester. These compounds serve as highly versatile intermediates in the synthesis of novel therapeutic agents due to their reactive chlorine atoms, which are amenable to nucleophilic substitution. We will delve into the precise IUPAC nomenclature, physicochemical properties, validated synthetic methodologies, and the strategic application of these derivatives in modern drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of pyridazines for creating next-generation therapeutics.

The molecular formula C6H4Cl2N2O2 corresponds to several structural isomers. Based on chemical database analysis, two prominent and synthetically relevant isomers are identified. The core structure is a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4]

1.1. IUPAC Nomenclature and Structural Isomers

The primary isomers for the molecular formula C6H4Cl2N2O2 are:

-

Methyl 4,6-dichloropyridazine-3-carboxylate: In this isomer, the methyl carboxylate group is at position 3, flanked by a nitrogen atom and a chlorine atom at position 4. The second chlorine atom is at position 6.

-

Methyl 3,6-dichloropyridazine-4-carboxylate: Here, the methyl carboxylate group is at position 4, situated between the two chlorine atoms at positions 3 and 6.

The strategic placement of the electron-withdrawing chlorine atoms and the carboxylate group significantly influences the molecule's reactivity and its potential as a pharmacophore.

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties for a representative isomer, this compound, which is crucial for planning synthetic transformations and assessing its drug-like properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C6H4Cl2N2O2 | PubChem[5] |

| Molecular Weight | 207.01 g/mol | PubChem[5] |

| CAS Number | 372118-01-9 | PubChem[5] |

| Appearance | Solid (predicted) | --- |

| Exact Mass | 205.9649828 Da | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| LogP (Predicted) | 1.6 | PubChem[5] |

These properties, particularly the low hydrogen bond donor count and a moderate LogP, suggest a favorable starting point for developing orally bioavailable drug candidates, conforming to general guidelines like Lipinski's Rule of Five.[6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dichloropyridazine derivatives is a well-established process, typically involving the cyclization of a precursor to form the pyridazine ring, followed by chlorination.

2.1. General Synthetic Strategy

A common and efficient route begins with a dicarbonyl compound which undergoes condensation with hydrazine to form a dihydropyridazinone ring system. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), achieves both dehydration and dichlorination to yield the target scaffold.

2.2. Experimental Workflow: Synthesis of Dichloropyridazine Scaffolds

The following workflow outlines a representative synthesis. The rationale behind key steps is provided to illustrate the chemical principles at play.

Caption: General synthetic workflow for dichloropyridazine derivatives.

Causality Behind Experimental Choices:

-

Hydrazine Condensation: Hydrazine is a potent bis-nucleophile that readily attacks the two carbonyl groups of a 1,4-dicarbonyl precursor, leading to a stable six-membered heterocyclic ring.

-

Phosphorus Oxychloride (POCl3): This reagent is the industry standard for converting pyridazinone and similar lactam structures into their chloro-aromatic counterparts.[7] It functions by activating the amide oxygen, facilitating its departure and subsequent replacement by chloride ions in an aromatic system. This is a crucial step for installing reactive "handles" for further diversification.

Part 3: Role in Drug Discovery and Development

Pyridazine and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][8] Their utility stems from their ability to act as bioisosteres for other aromatic rings and to modulate physicochemical properties like solubility.[9]

3.1. Spectrum of Biological Activity

Substituted pyridazines exhibit a remarkable range of pharmacological activities, including:

-

Anticancer: Many pyridazine derivatives function as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[10][11]

-

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, sometimes with reduced ulcerogenic side effects compared to traditional NSAIDs.[12]

-

Antihypertensive & Cardiovascular: The pyridazine core is found in drugs that act as vasodilators or cardiotonic agents.[13]

-

Antimicrobial and Antiviral: The scaffold has been incorporated into agents targeting bacteria, fungi, and viruses.[1][12]

3.2. Hypothetical Mechanism of Action: Kinase Inhibition

The dichloropyridazine carboxylate scaffold is an excellent starting point for designing kinase inhibitors. One of the chlorine atoms can be displaced by a nucleophilic amine from a "hinge-binding" fragment, while the other position and the carboxylate group can be modified to target other regions of the ATP-binding pocket, enhancing potency and selectivity.

Caption: Hypothetical binding of a pyridazine inhibitor to a kinase active site.

Part 4: Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridazine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a powerful method for diversification. The following protocol details a typical reaction.

Protocol: Synthesis of an Amino-Substituted Pyridazine Derivative

Objective: To displace one of the chlorine atoms on this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., 4-methoxyaniline) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Rationale: Heating is required to overcome the activation energy for the SNAr reaction. The electron-withdrawing nature of the ring nitrogens and the carboxylate group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Rationale: The aqueous washes remove the DMF solvent and any inorganic salts, simplifying purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Rationale: Chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted byproducts, and non-polar impurities.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol, which includes in-process monitoring and definitive characterization, ensures the reliable synthesis of novel pyridazine derivatives for biological screening.

Conclusion

The C6H4Cl2N2O2 pyridazine derivatives, specifically methyl dichloropyridazine carboxylates, are powerful and versatile building blocks for drug discovery. Their well-defined synthesis, coupled with the reactive chlorine handles that permit extensive chemical exploration via SNAr reactions, makes them invaluable starting points for developing targeted therapeutics. The inherent biological relevance of the pyridazine scaffold, demonstrated across numerous therapeutic areas, ensures that novel derivatives synthesized from this core will continue to be a fertile ground for identifying new clinical candidates.

References

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.

- Biological activities of pyridazinones. (n.d.).

- Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Scholars Research Library.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.).

- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. (2022). Taylor & Francis Online.

- Pyridazine and its deriv

- Pyridazines in Drug Discovery. (n.d.). PharmaBlock.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.).

- Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals. (2025). Benchchem.

- Methyl 4,6-dichloropyridazine-3-carboxyl

- Pyridazine compounds. (n.d.). ChemicalBook.

- Pyridazine. (n.d.). Wikipedia.

- Pyridazine. (n.d.). chemeurope.com.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. Pyridazine [chemeurope.com]

- 5. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyridazine and its derivatives | PPTX [slideshare.net]

- 12. sarpublication.com [sarpublication.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Genesis and Synthetic Evolution of Dichloropyridazine Carboxylates: A Technical Guide for Chemical Innovators

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of dichloropyridazine carboxylates. These halogenated heterocyclic compounds have emerged as pivotal building blocks in the realms of medicinal chemistry and agrochemical synthesis. This document will navigate through the historical context of their development, from the foundational synthesis of the pyridazine core to the nuanced strategies for regioselective functionalization. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of these versatile intermediates.

Introduction: The Pyridazine Scaffold - A Historical Perspective

The story of dichloropyridazine carboxylates is intrinsically linked to the broader history of pyridazine chemistry. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized in a laboratory setting by the eminent chemist Emil Fischer in 1886.[1] His pioneering work involved the condensation of phenylhydrazine with levulinic acid, laying the groundwork for the exploration of this fascinating class of compounds. Shortly after, in 1895, Tauber accomplished the first synthesis of the parent pyridazine heterocycle.[1]

For many years, pyridazines remained a relatively niche area of study, primarily due to their rare occurrence in natural products. However, the 20th century witnessed a surge of interest as the unique physicochemical properties of the pyridazine nucleus—such as its high dipole moment and hydrogen bonding capabilities—were recognized for their potential in modulating biological activity. This realization spurred the development of a diverse array of synthetic methods, transforming pyridazines from academic curiosities into valuable pharmacophores and agrochemical synthons.

The Dawn of Dichloropyridazines: Key Precursors to Carboxylate Derivatives

The introduction of chlorine atoms onto the pyridazine ring dramatically enhances its synthetic utility, providing reactive handles for nucleophilic substitution and cross-coupling reactions. The synthesis of 3,6-dichloropyridazine, a cornerstone precursor for many carboxylate derivatives, was a significant milestone. An early and enduring method for its preparation involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

A foundational paper published in the Journal of the American Chemical Society in 1951 by Mizzoni and Spoerri detailed the synthesis of pyridazine and 3,6-dichloropyridazine, providing a critical reference for subsequent research in this area.

The Emergence of Dichloropyridazine Carboxylates: Versatile Intermediates

The addition of a carboxylate group to the dichloropyridazine scaffold further expands its synthetic potential, offering a site for amide bond formation, esterification, and other transformations crucial for building molecular complexity. These trifunctional building blocks, possessing two reactive chlorine atoms and a versatile carboxylate moiety, have become invaluable in the synthesis of complex molecules.

Key Dichloropyridazine Carboxylate Derivatives

Several dichloropyridazine carboxylate isomers have gained prominence as key intermediates. Their systematic names and structures are presented below:

| Compound Name | CAS Number | Molecular Formula | Structure |

| 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 | C₅H₂Cl₂N₂O₂ | ![3,6-Dichloropyridazine-4-carboxylic acid] |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 679406-03-2 | C₇H₆Cl₂N₂O₂ | ![Ethyl 4,6-dichloropyridazine-3-carboxylate] |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Not readily available | C₁₁H₆Cl₂N₂O₃ | ![Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate] |

| 3,6-dichloropyridazine-4-carbonyl chloride | 6531-08-4 | C₅HCl₃N₂O | ![3,6-dichloropyridazine-4-carbonyl chloride] |

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of dichloropyridazine carboxylates has evolved significantly, driven by the need for efficiency, regioselectivity, and scalability.

Classical Approaches: Building the Pyridazine Core

The foundational methods for constructing the pyridazine ring typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[1] This fundamental transformation remains a cornerstone of pyridazine synthesis.

Diagram: Foundational Pyridazine Synthesis

Caption: General scheme for pyridazine ring formation.

Chlorination and Carboxylation Strategies

Once the pyridazine or pyridazinone core is established, subsequent functionalization steps introduce the desired chlorine and carboxylate groups.

Chlorination: The conversion of pyridazinones to dichloropyridazines is commonly achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently employed, often at elevated temperatures.[2] The choice of reagent and reaction conditions is critical to achieving high yields and avoiding unwanted side reactions. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of chloride.

Carboxylation: The introduction of a carboxylate group can be accomplished through various methods, including:

-

Oxidation of a methyl group: If a methyl-substituted dichloropyridazine is available, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

-

Carbonation of a lithiated intermediate: Directed ortho-metalation followed by quenching with carbon dioxide is a powerful strategy for regioselective carboxylation.

-

From a nitrile: Hydrolysis of a cyanopyridazine derivative provides another route to the carboxylic acid.

Modern Synthetic Protocols: A Step-by-Step Guide

The following protocols represent validated and commonly employed methods for the synthesis of key dichloropyridazine intermediates.

Experimental Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

Causality: This method is widely used due to the commercial availability and low cost of maleic hydrazide. Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent in this transformation.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, cautiously add maleic hydrazide (1.0 eq).

-

Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with vigorous stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8.

-

The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford pure 3,6-dichloropyridazine.

Experimental Protocol 2: Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

Causality: This protocol highlights a modern approach where the dichloropyridazine carboxylate is constructed in a more convergent manner, often starting from precursors that already contain some of the required functionality. The use of specific reagents allows for controlled regioselectivity.

Procedure: This is a representative procedure based on known chemical transformations. Specific starting materials and conditions may vary based on the desired substitution pattern.

-

Start with a suitably substituted pyridazinone precursor.

-

Perform a chlorination reaction using a reagent such as phosphorus oxychloride to introduce the two chlorine atoms.

-

The carboxylate group is often introduced via esterification of the corresponding carboxylic acid. If starting with the acid, treat with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

-

Alternatively, the ester can be formed from the corresponding acid chloride. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.

-

React the resulting acid chloride with ethanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ethyl ester.

-

Purify the final product using column chromatography on silica gel.

Diagram: Synthetic Workflow for Dichloropyridazine Carboxylates

Caption: A generalized workflow from starting materials to bioactive compounds.

Applications in Drug Discovery and Development

The unique structural and electronic properties of dichloropyridazine carboxylates make them highly attractive scaffolds for the development of novel therapeutic agents. The two chlorine atoms provide orthogonal reactivity, allowing for sequential and site-selective modifications, which is a powerful tool in generating libraries of compounds for structure-activity relationship (SAR) studies.

While specific blockbuster drugs directly containing a dichloropyridazine carboxylate core are not prevalent, these intermediates are crucial in the synthesis of more complex pyridazine-containing drugs. The pyridazine moiety is found in several approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties such as solubility and metabolic stability.

Example of a Drug Class Benefiting from Pyridazine Scaffolds:

-

Kinase Inhibitors: The pyridazine scaffold is frequently incorporated into kinase inhibitors for the treatment of cancer and inflammatory diseases. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Dichloropyridazine carboxylates serve as versatile starting points for the synthesis of these complex molecules.

Diagram: Role in Kinase Inhibitor Scaffolding

Caption: Dichloropyridazine carboxylates as key synthons for kinase inhibitors.

Conclusion: A Bright Future for a Versatile Heterocycle

From their humble beginnings in the late 19th century, pyridazines and their halogenated carboxylate derivatives have evolved into indispensable tools for the modern chemist. The journey from initial discovery to their current status as key building blocks in drug discovery and agrochemical development is a testament to the power of synthetic chemistry to unlock the potential of unique molecular architectures. The continued development of novel and efficient synthetic methodologies for dichloropyridazine carboxylates will undoubtedly fuel future innovations in medicine and agriculture, paving the way for the discovery of new and improved therapeutic agents and crop protection solutions.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 4,6-Dichloropyridazine-3-Carboxylate: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). ETHYL 4,6-DICHLOROPYRIDAZINE-3-CARBOXYLATE: High Purity Chemical Intermediate for Synthesis. Retrieved from [Link]

- El-Gazzar, A. R. B. A., et al. (2021).

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021). Google Patents.

- Gelin, M., et al. (2022).

- Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett.

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

- Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.

- Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.

-

ZCPC. (2025, January 23). Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates. Retrieved from [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.

- Oliveira-Campos, A. M. F., et al. (n.d.).

- Gelin, M., et al. (2022).

- Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).

-

PubChem. (n.d.). 3,6-dichloropyridazine-4-carbonyl chloride. Retrieved from [Link]

-

Stenutz. (n.d.). 3,6-dichloropyridazine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Methyl 4,6-dichloropyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its di-chlorinated pyridazine core, functionalized with a methyl carboxylate group, offers multiple reaction sites for derivatization, making it a valuable intermediate for synthesizing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core synthesis mechanism, a detailed experimental protocol, and the underlying chemical principles that govern the transformation. By elucidating the causality behind the experimental choices, this document serves as a practical and scientifically rigorous resource for professionals in the field.

Introduction: The Strategic Importance of this compound

The pyridazine nucleus is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer and cardiovascular agents.[3][4] The title compound, this compound, serves as a highly versatile scaffold. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the sequential and regioselective introduction of various functional groups, which is a cornerstone of modern drug discovery and combinatorial chemistry. The methyl ester at the C3 position provides a handle for amide bond formation or further modifications. Consequently, this intermediate is frequently employed in the synthesis of novel kinase inhibitors, agrochemicals, and other targeted therapeutics.[5][6]

Mechanistic Rationale for the Synthesis

The most direct and common synthesis of this compound involves the dehydroxylative chlorination of its precursor, methyl 4,6-dihydroxypyridazine-3-carboxylate.[5] The success of this reaction hinges on understanding the precursor's structure and the mechanism of the chlorinating agent.

The Precursor: Tautomeric Nature of the Pyridazine Core

The precursor, nominally "methyl 4,6-dihydroxypyridazine-3-carboxylate," exists predominantly in its more stable keto-enol tautomeric forms, specifically as pyridazinone structures. The equilibrium between the di-hydroxy (aromatic), mono-oxo, and di-oxo forms is crucial. The pyridazin-dione tautomer is often the most stable. The chlorination reaction, typically employing a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), can proceed from any of these tautomers, as the reagent will react with both hydroxyl (enol) and carbonyl (keto) groups.[5][7]

The Chlorination Reaction: A Vilsmeier-Haack Type Mechanism

The conversion of the pyridazinone precursor to the dichloropyridazine derivative is a classic transformation. Using phosphorus oxychloride (POCl₃) as the reagent, the mechanism proceeds through the activation of the carbonyl (or enol) oxygen atoms, making them excellent leaving groups.

-

Activation of Carbonyl Oxygen: The lone pair of electrons on a carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

-

Chloride Attack and Aromatization: A chloride ion, either from the POCl₃ itself or its byproducts, acts as a nucleophile and attacks the carbon atom of the activated carbonyl group.

-

Elimination: The phosphate group is eliminated, and the aromaticity of the pyridazine ring is restored, resulting in the substitution of the oxygen function with a chlorine atom. This process occurs at both the 4 and 6 positions to yield the final dichloro product.

This mechanistic pathway is fundamental to heterocyclic chemistry and explains the efficiency of reagents like POCl₃ in converting heterocyclic ketones (lactams) and phenols into their corresponding chlorides (lactims).

Diagram of the Proposed Synthesis Mechanism

Caption: Proposed mechanism for the chlorination of the pyridazine precursor.

Experimental Protocol: A Self-Validating Workflow

This protocol is based on established procedures and is designed for clarity and reproducibility.[5]

Materials and Reagents

| Material | CAS Number | Molecular Formula | Amount (Example Scale) |

| Methyl 4,6-dihydroxypyridazine-3-carboxylate | N/A | C₆H₆N₂O₄ | 10.5 g (61.7 mmol) |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 70 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 300 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed |

| Ice Water | N/A | H₂O | 250 mL |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (70 mL). Causality Note: POCl₃ serves as both the reagent and the solvent in this case, ensuring a high concentration for an efficient reaction.

-

Heating: Heat the reaction mixture to 95 °C with constant stirring. Maintain this temperature for 5 hours. The reaction should be monitored for completion using an appropriate method like Thin Layer Chromatography (TLC).

-

Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. Trustworthiness Note: Complete removal of excess POCl₃ is crucial before quenching, as it reacts violently with water.

-

Quenching: Slowly and carefully pour the viscous crude residue into a beaker containing 250 mL of ice water with vigorous stirring. This step must be performed in a fume hood, as it is highly exothermic and releases HCl gas. Causality Note: Pouring the reaction mixture into ice water hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which has low aqueous solubility.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching process is highly exothermic and releases acidic fumes. Proceed with extreme caution.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 372118-01-9[2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[8] |

| Molecular Weight | 207.01 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 345.2 °C at 760 mmHg[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2] |

Conclusion

The synthesis of this compound via chlorination of its dihydroxy precursor is a robust and scalable method. A thorough understanding of the underlying mechanism, particularly the role of the chlorinating agent and the tautomeric nature of the substrate, is essential for optimizing reaction conditions and ensuring a high yield of the desired product. This guide provides the necessary technical details and theoretical background to empower researchers to confidently utilize this critical synthetic transformation in their work.

References

-

Title: Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives Source: MDPI URL: [Link]

-

Title: New pyridazinone-4-carboxamides as new cannabinoid receptor type-2 inverse agonists: Synthesis, pharmacological data and molecular docking Source: European Journal of Medicinal Chemistry (via UNISS Research Archive) URL: [Link]

-

Title: PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO [3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS Source: Semantic Scholar URL: [Link]

-

Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors Source: RSC Publishing URL: [Link]

-

Title: Synthesis of pyridazine and pyridopyridazine derivatives Source: Universidade do Minho Repository URL: [Link]

-

Title: this compound CAS 372118-01-9 Source: Wuhan Xiju Biotechnology Co., Ltd. URL: [Link]

-

Title: Synthesis of some pyridazines containing phthalyl and tosyl amino acids using Dcc as the condensing agent Source: Indian Journal of Chemistry URL: [Link]

-

Title: Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL: [Link]

-

Title: Synthesis of Methyl 6-Chloropyridazine-3-carboxylate Source: ResearchGate URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid Source: PubChem URL: [Link]

-

Title: Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile (MGL-3196) Source: Journal of Medicinal Chemistry URL: [Link]

- Title: Method for synthetizing 3,6-dichloropyridazine Source: Google Patents URL

Sources

- 1. This compound CAS 372118-01-9 [homesunshinepharma.com]

- 2. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. This compound | 372118-01-9 [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

Topic: Key Starting Materials and Synthetic Routes for Methyl 4,6-dichloropyridazine-3-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4,6-dichloropyridazine-3-carboxylate is a crucial organic intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] Its di-chlorinated pyridazine core serves as a versatile scaffold for the introduction of diverse functional groups, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth analysis of the primary synthetic pathways, focusing on the key starting materials and the rationale behind the experimental choices.

Primary Synthetic Pathway: A Multi-Step Approach from Acyclic Precursors

The most prevalent and well-documented synthesis of this compound commences with readily available acyclic esters. This strategy involves a systematic construction of the pyridazine ring followed by chlorination. The overall transformation can be logically divided into three key stages: diazotization, cyclization, and chlorination.

Stage 1: Diazotization of Dimethyl 1,3-acetonedicarboxylate

The synthesis typically begins with Dimethyl 1,3-acetonedicarboxylate, a symmetric and commercially available starting material.[3] The initial step involves a diazotization reaction to introduce the necessary nitrogen atoms for the subsequent cyclization.

-

Key Starting Material: Dimethyl 1,3-acetonedicarboxylate

-

Reagent: A suitable diazotizing agent.

-

Product of this stage: 2-Diazo-3-oxoglutaric acid dimethyl ester.[2][3]

The choice of Dimethyl 1,3-acetonedicarboxylate is strategic due to the presence of an active methylene group flanked by two ester functionalities, which facilitates the diazotization process.

Stage 2: Cyclization to Form the Pyridazine Core

The diazo intermediate generated in the first stage is then subjected to a cyclization reaction to form the heterocyclic pyridazine ring. This step is critical as it establishes the core structure of the target molecule.

-

Key Starting Material: 2-Diazo-3-oxoglutaric acid dimethyl ester

-

Reaction Condition: Typically involves heating to induce intramolecular cyclization.

-

Product of this stage: Methyl 4,6-dihydroxypyridazine-3-carboxylate.[2][3]

This cyclization reaction is a thermodynamically driven process that results in the formation of the stable aromatic pyridazine ring system. The hydroxyl groups are present in their tautomeric keto form.